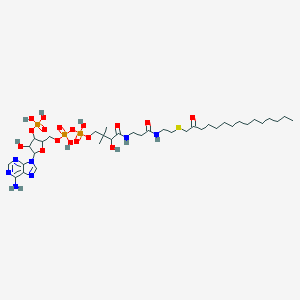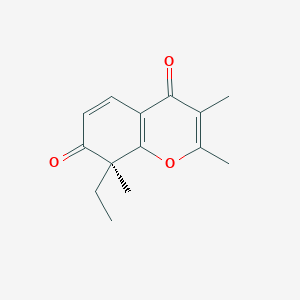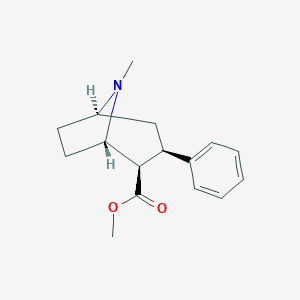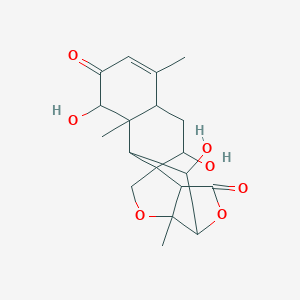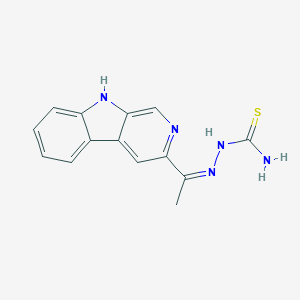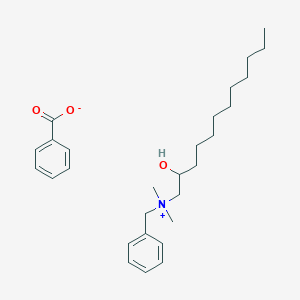
Benzyl-(2-hydroxydodecyl)-dimethylazanium;benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-(2-hydroxydodecyl)-dimethylazanium; benzoate, commonly known as Benzalkonium chloride, is a quaternary ammonium compound that has been widely used in the pharmaceutical, cosmetic, and food industries as a preservative, disinfectant, and antiseptic. It is a cationic surfactant that exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.
Scientific Research Applications
Benzalkonium chloride has been extensively studied for its antimicrobial properties and has been used in various scientific research applications, including:
1. Disinfectants: Benzalkonium chloride is commonly used as a disinfectant in hospitals, laboratories, and other healthcare settings to reduce the risk of infection.
2. Antiseptics: Benzalkonium chloride is used in antiseptic products such as hand sanitizers, wound cleansers, and mouthwashes.
3. Preservatives: Benzalkonium chloride is used as a preservative in pharmaceuticals, cosmetics, and personal care products to prevent microbial growth and spoilage.
Mechanism of Action
Studies: Further studies are needed to fully understand the mechanism of action of Benzalkonium chloride and its effects on microorganisms.
3. Environmental impact: Researchers are investigating the potential environmental impact of Benzalkonium chloride, particularly its effects on aquatic ecosystems.
Conclusion:
Benzalkonium chloride is a widely used quaternary ammonium compound that has been extensively studied for its antimicrobial properties. It is used in various scientific research applications, including disinfectants, antiseptics, and preservatives. Benzalkonium chloride works by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It has several advantages and limitations for lab experiments and several future directions for research.
Advantages and Limitations for Lab Experiments
Benzalkonium chloride has several advantages and limitations for lab experiments, including:
1. Advantages: Benzalkonium chloride is a cost-effective and readily available antimicrobial agent that can be used in a wide range of applications.
2. Limitations: Benzalkonium chloride can interfere with some lab experiments, particularly those involving cell cultures, due to its cytotoxic effects.
Future Directions
Several future directions for research on Benzalkonium chloride include:
1. Development of new formulations: Researchers are exploring new formulations of Benzalkonium chloride that are more effective and less toxic.
2.
Synthesis Methods
Benzalkonium chloride can be synthesized by the reaction of benzyl chloride with dodecylamine, followed by quaternization with dimethyl sulfate. The reaction yields a mixture of alkyl chain lengths, with the most common being C12, C14, and C16. The final product is a white or yellowish powder that is soluble in water and alcohol.
properties
CAS RN |
113694-52-3 |
|---|---|
Product Name |
Benzyl-(2-hydroxydodecyl)-dimethylazanium;benzoate |
Molecular Formula |
C17H23NO7S |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
benzyl-(2-hydroxydodecyl)-dimethylazanium;benzoate |
InChI |
InChI=1S/C21H38NO.C7H6O2/c1-4-5-6-7-8-9-10-14-17-21(23)19-22(2,3)18-20-15-12-11-13-16-20;8-7(9)6-4-2-1-3-5-6/h11-13,15-16,21,23H,4-10,14,17-19H2,1-3H3;1-5H,(H,8,9)/q+1;/p-1 |
InChI Key |
ZAUATMGOLMYDNR-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCC(C[N+](C)(C)CC1=CC=CC=C1)O.C1=CC=C(C=C1)C(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCC(C[N+](C)(C)CC1=CC=CC=C1)O.C1=CC=C(C=C1)C(=O)[O-] |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



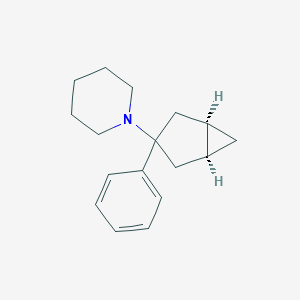
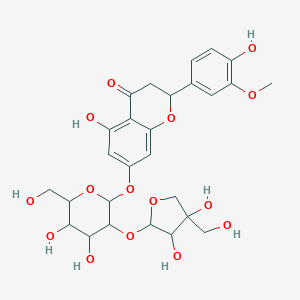
![1-[(2R,3R,5S)-3-hydroxy-5-[[(E)-2-iodoethenoxy]methyl]oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B219686.png)
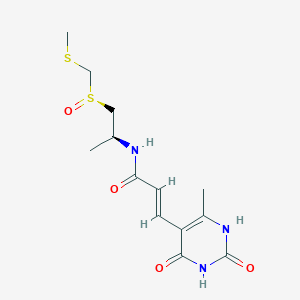
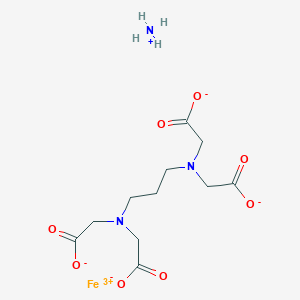
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate](/img/structure/B219694.png)
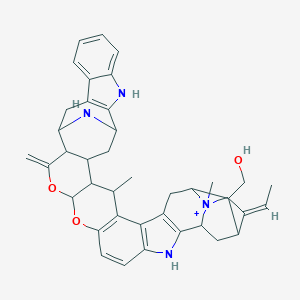
![(2R,4S,5R,8R,10S,13R,14R,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B219709.png)
![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)
